molecular formula C13H18ClNO2 B3012054 5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride CAS No. 1707714-56-4

5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride

Cat. No.: B3012054
CAS No.: 1707714-56-4
M. Wt: 255.74
InChI Key: UKRKGZZXOYYAIG-UHFFFAOYSA-N
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Description

5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride (CAS: 1707714-56-4) is a spirocyclic compound with a benzofuran moiety fused to a piperidine ring. Its molecular formula is C₁₃H₁₈ClNO₂ (molecular weight: 256), featuring a methoxy group (-OCH₃) at the 5-position of the benzofuran ring . This compound is primarily used in preclinical research, with strict guidelines for storage (-80°C for long-term stability) and handling due to its sensitivity to repeated freeze-thaw cycles .

Properties

IUPAC Name

6-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-15-11-2-3-12-10(8-11)9-16-13(12)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRKGZZXOYYAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(CCNCC3)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride typically involves multiple steps. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product .

Chemical Reactions Analysis

5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the context of receptor binding and modulation.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Positional Isomers and Substituted Derivatives

The following table summarizes key structural analogues, emphasizing differences in substituent positions, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Substituent Molecular Weight Structural Similarity Key Properties
5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] HCl 1707714-56-4 C₁₃H₁₈ClNO₂ 5-OCH₃ 256 Reference High solubility in DMSO; research-grade purity (>98%)
4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] HCl 1707575-96-9 C₁₃H₁₈ClNO₂ 4-OCH₃ 256 0.98 Similar storage requirements; positional isomer with altered electronic effects
6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] HCl 1707575-98-1 C₁₃H₁₈ClNO₂ 6-OCH₃ 256 0.95 Noted for distinct NMR shifts due to methoxy position
5-Chloro-3H-spiro[isobenzofuran-1,4'-piperidine] HCl 1190965-20-8 C₁₂H₁₅Cl₂NO 5-Cl 272 0.83 Increased lipophilicity; potential CNS activity
4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] HCl 946680-60-0 C₁₂H₁₅Cl₂NO 4-Cl 272 0.90 Lower solubility in aqueous buffers; used in receptor-binding assays
3H-Spiro[2-benzofuran-1,4'-piperidine] 38309-60-3 C₁₂H₁₅ClN None 208 0.98 Base structure; lacks functional groups, simplifying SAR studies

Key Differences in Physicochemical Properties

  • Methoxy vs. Chloro Substitutents : Methoxy groups enhance electron density on the benzofuran ring, improving hydrogen-bonding capacity compared to electron-withdrawing chloro substituents. This difference impacts solubility (e.g., 5-Methoxy variant is more soluble in polar solvents than 5-Chloro) .
  • Positional Isomerism : The 4-Methoxy and 6-Methoxy isomers exhibit distinct spectroscopic profiles. For example, the ¹H NMR of the 5-Methoxy compound shows a singlet for the methoxy group at δ 3.75 ppm, whereas the 4-Methoxy isomer displays split signals due to proximity to the fused ring .

Biological Activity

5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride is an organic compound characterized by its unique spirocyclic structure. Its potential applications in medicinal chemistry and pharmacology have garnered attention due to its biological activity, particularly as a σ1 receptor ligand. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈ClNO₂
  • Molecular Weight : 255.74 g/mol
  • CAS Number : 1707714-56-4

The compound has a spirocyclic configuration that contributes to its distinct biological properties.

This compound primarily targets the σ1 receptor , which is involved in various cellular signaling pathways.

Key Mechanisms:

  • σ1 Receptor Interaction : Acts as a potent ligand with high selectivity for σ1 over σ2 receptors, influencing calcium signaling and neuronal plasticity.
  • Biochemical Pathways : Modulates the function of ion channels and G-protein coupled receptors (GPCRs), leading to downstream effects such as analgesic activity against neuropathic pain .

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. In preclinical studies using the capsaicin pain model, the compound demonstrated efficacy in reducing neuropathic pain .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on cancer cells. The compound's interactions with cellular targets were assessed using assays that measure cell viability post-treatment.

StudyCell LineConcentrationViability (%)
A549100 µM78–86%
MCFVariesSignificant reduction observed

These studies highlight the need for further exploration into its anticancer properties.

Pharmacokinetics

The compound is rapidly metabolized by liver microsomes, indicating a potential for quick action within biological systems. Understanding its pharmacokinetic profile is crucial for determining dosage and therapeutic effectiveness .

Case Studies

Several case studies focused on related compounds provide insights into the potential applications of this compound:

  • Analgesic Activity : In animal models, compounds similar to this spirocyclic structure have shown promising results in alleviating chronic pain conditions.
  • Antimicrobial Activity : Analogous derivatives have been tested against multidrug-resistant strains of Staphylococcus aureus, suggesting that modifications in structure could enhance antimicrobial efficacy .

Q & A

How can the structural conformation of 5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride be confirmed experimentally?

Level: Basic
Methodological Answer:
To confirm the spirocyclic structure, use a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .

  • 1H/13C NMR : Analyze coupling patterns to verify the spiro junction (e.g., distinct chemical shifts for protons near the shared spiro carbon). For example, spiro compounds like Spiro[isochroman-1,4'-piperidine] hydrochloride exhibit characteristic splitting due to restricted rotation .
  • X-ray crystallography : Resolve the 3D arrangement of the benzofuran and piperidine rings, ensuring the methoxy group is correctly positioned. Similar analyses were applied to validate spirocyclic analogs in PubChem datasets .

What safety protocols are critical for handling this compound in laboratory settings?

Level: Basic
Methodological Answer:
Follow GHS-compliant safety measures derived from structurally related piperidine hydrochlorides:

  • Personal Protection : Use nitrile gloves, respiratory masks (FFP2), and safety goggles to prevent inhalation, skin contact, or eye exposure. These align with protocols for handling 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) under fume hoods. Avoid water to prevent HCl release, as noted in safety data sheets for piperidine derivatives .

How can synthetic routes be optimized to introduce substituents into the spirocyclic framework of this compound?

Level: Advanced
Methodological Answer:
Leverage modular synthesis strategies inspired by analogous spiro compounds:

  • Functionalization of Benzofuran : Use electrophilic aromatic substitution (e.g., nitration, halogenation) to add substituents before spirocyclization. For example, brominated spiro[benzofuran-piperidine] analogs were synthesized via pre-functionalized intermediates .
  • Post-Cyclization Modifications : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) on halogenated spiro intermediates. This approach was validated for derivatives like Spiro[isochroman-1,4'-piperidine] hydrochloride .

How should researchers resolve contradictions in reported solubility data for this compound?

Level: Advanced
Methodological Answer:
Address discrepancies through systematic solvent screening and thermodynamic analysis :

  • Solvent Polarity Tests : Compare solubility in DMSO, methanol, and aqueous buffers (pH 1–7) to identify pH-dependent trends. For instance, solubility variations in related piperidine hydrochlorides were attributed to protonation states .
  • Hansen Solubility Parameters : Calculate HSP values to correlate solubility with solvent polarity, as demonstrated for structurally complex spiro compounds .

What strategies can elucidate the biological activity of this compound’s spirocyclic core?

Level: Advanced
Methodological Answer:
Apply structure-activity relationship (SAR) studies and computational modeling :

  • SAR : Synthesize analogs with modified benzofuran or piperidine moieties and test against biological targets (e.g., neurotransmitter receptors). Similar methods were used for spiroindole derivatives in drug discovery .
  • Molecular Docking : Use software like AutoDock to simulate interactions with target proteins (e.g., serotonin receptors). This approach was applied to piperidine-based antidepressants like paroxetine .

How can the stability of this compound under varying storage conditions be assessed?

Level: Advanced
Methodological Answer:
Conduct accelerated stability studies and HPLC-MS monitoring :

  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 4–8 weeks. Monitor degradation products via HPLC-MS, as done for Liproxstatin-1 hydrochloride .
  • Storage Recommendations : Store in airtight, light-resistant containers at -20°C, based on stability data for hygroscopic piperidine salts .

What analytical methods are suitable for quantifying trace impurities in synthesized batches?

Level: Advanced
Methodological Answer:
Implement high-resolution chromatography and spectroscopic techniques :

  • UHPLC-PDA/MS : Use reversed-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. This method resolved impurities in spirocyclic APIs like paroxetine .
  • NMR Spectroscopy : Detect residual solvents (e.g., DCM, benzene) via 1H NMR, referencing protocols from Pharmacopeial Forum standards .

How can researchers validate the ecological impact of this compound during disposal?

Level: Advanced
Methodological Answer:
Follow OECD guidelines for ecotoxicity testing :

  • Aquatic Toxicity : Perform Daphnia magna or Aliivibrio fischeri assays to determine LC50/EC50 values. Data from related piperidine hydrochlorides suggest moderate toxicity, requiring neutralization before disposal .
  • Biodegradation : Use OECD 301B (CO2 evolution test) to assess persistence. If recalcitrant, recommend incineration with alkaline scrubbers .

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